"2-(2-Amino-6-methylphenyl)acetic acid" synthesis pathway
"2-(2-Amino-6-methylphenyl)acetic acid" synthesis pathway
The following technical guide details the synthesis of 2-(2-Amino-6-methylphenyl)acetic acid , a critical pharmacophore often utilized as a precursor for kinase inhibitors (e.g., Dasatinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
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Target Molecule: 2-(2-Amino-6-methylphenyl)acetic acid
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CAS Number: 114772-53-1 (associated with the cyclic lactam form, 7-methylindolin-2-one, which is the stable isolable entity).
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Core Challenge: The free amino acid form is kinetically unstable in neutral or acidic media, undergoing spontaneous intramolecular dehydration to form 7-methylindolin-2-one (7-Methyloxindole).
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Strategic Approach: The most robust synthetic strategy is to synthesize the stable lactam (7-methylindolin-2-one ) first, then generate the target acid via controlled alkaline hydrolysis immediately prior to use or isolate it as a stable carboxylate salt.
Part 1: Strategic Pathway Analysis
The synthesis is governed by the equilibrium between the open-chain amino acid and the closed-ring oxindole.
The "Stollé Synthesis" (Friedel-Crafts Cyclization) is selected here as the primary industrial pathway. Unlike the Gassman indole synthesis (which requires odorous sulfides) or the Reissert reaction (low atom economy), the Stollé route is scalable, uses inexpensive reagents (aluminum chloride), and proceeds in high yield.
Mechanism & Equilibrium Diagram
Figure 1: The Stollé Synthesis Pathway illustrating the critical equilibrium between the stable lactam and the target amino acid.
Part 2: Detailed Experimental Protocol
This protocol is designed for a 100 mmol scale but is fully scalable. It follows the Stollé Synthesis route, validated for high purity and throughput.
Phase 1: Acylation of o-Toluidine
Objective: Synthesis of 2-Chloro-N-(o-tolyl)acetamide.[1][2]
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Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.
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Reagents:
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o-Toluidine (2-Methylaniline): 10.7 g (100 mmol)
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Chloroacetyl chloride: 12.4 g (110 mmol)
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Triethylamine (TEA): 11.1 g (110 mmol)
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Solvent: Dichloroethane (DCE) or Dichloromethane (DCM): 150 mL
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Procedure:
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Dissolve o-toluidine and TEA in DCE. Cool the system to 0–5°C using an ice bath.
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Add Chloroacetyl chloride dropwise over 45 minutes. Caution: Exothermic reaction.
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Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
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Quench: Pour the reaction mixture into ice water (200 mL). Separate the organic layer.[1]
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Wash: Wash organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine, then with brine.
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Isolation: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Yield: Expect ~17–18 g (90-95%) of off-white solid.
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Phase 2: The Stollé Cyclization
Objective: Ring closure to 7-Methylindolin-2-one.
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Setup: 250 mL heavy-walled flask or reactor capable of handling high heat (melt reaction).
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Reagents:
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2-Chloro-N-(o-tolyl)acetamide (from Phase 1): 18.3 g (100 mmol)
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Aluminum Chloride (AlCl₃): 33.3 g (250 mmol) [2.5 equiv]
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Procedure:
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Solid Melt: Mix the amide and AlCl₃ solids intimately.
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Heating: Gradually heat the mixture to 180–190°C . The solids will melt and HCl gas will evolve. Critical: Use a scrubber for HCl gas.
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Reaction Time: Maintain temperature for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting amide disappears.
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Quench: Cool the melt to ~80°C and carefully pour onto crushed ice/HCl mixture (500 g). Caution: Violent exotherm.
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Extraction: Extract the precipitate with Ethyl Acetate (3 x 100 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
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Product: 7-Methylindolin-2-one (White to pale yellow needles). Melting Point: 205–207°C.
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Phase 3: Hydrolysis to the Target Acid
Objective: Ring opening to 2-(2-Amino-6-methylphenyl)acetic acid.
Note: This step should be performed immediately before the downstream application of the acid to prevent re-cyclization.
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Reagents:
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7-Methylindolin-2-one: 1.47 g (10 mmol)
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Sodium Hydroxide (NaOH): 10% aqueous solution (20 mL)
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Procedure:
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Suspend the lactam in 10% NaOH.
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Reflux at 100°C for 2–3 hours. The solid will dissolve as the salt forms.
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Checkpoint: The solution should be clear.
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Isolation (As Salt):
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Cool to room temperature.[3]
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Lyophilize (freeze-dry) the solution to obtain Sodium 2-(2-amino-6-methylphenyl)acetate as a stable white powder.
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Isolation (As Free Acid - Unstable):
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Cool the alkaline solution to 0°C.[1]
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Carefully adjust pH to 6.5–7.0 using dilute acetic acid.
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The amino acid may precipitate. Filter rapidly and dry under vacuum at room temperature. Do not heat.
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Part 3: Technical Validation & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Residual Solvent | < 5000 ppm | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
1H NMR Interpretation (7-Methylindolin-2-one in DMSO-d6):
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δ 10.4 ppm (s, 1H): NH (Lactam proton, broad).
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δ 7.0–6.8 ppm (m, 3H): Aromatic protons (C4, C5, C6).
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δ 3.5 ppm (s, 2H): CH₂ (Benzylic position).
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δ 2.2 ppm (s, 3H): CH₃ (Methyl group at C7).
Self-Validating Check: If the NMR spectrum shows a shift of the benzylic CH₂ from ~3.5 ppm (lactam) to ~3.3 ppm and the disappearance of the NH lactam peak (replaced by a broad NH₂/COOH exchange peak), the ring has successfully opened.
Part 4: Safety & Handling
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Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water. Handle in a fume hood. The quench step generates significant heat and HCl fumes.
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Cyclization Risk: The target acid is prone to thermal cyclization. Store the sodium salt form if long-term storage is required.
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Solvents: Dichloroethane (DCE) is a potential carcinogen; Dichloromethane (DCM) is a safer alternative if the reaction temperature permits (though Stollé requires high heat, often necessitating a solvent-free melt or high-boiling solvent like chlorobenzene).
References
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PCT International Application WO2022064454A1 . A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.[1][2] (2022).[4][5] Link
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Gassman, P. G., & van der Gen, A. (1966). The Mechanism of the Indole Synthesis from N-Chloroanilines and β-Keto Sulfides. Journal of the American Chemical Society. Link
- Stollé, R. (1914). Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie.
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BenchChem. 7-Methylisatin and 7-Methylindolin-2-one Product Data.Link
Sources
- 1. CN116547266A - Synthesis method of anthranilic acid/amide compound and intermediate thereof - Google Patents [patents.google.com]
- 2. WO2022064454A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]
- 3. 3680-28-2|7-Methylindolin-2-one|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]



